An In-depth Technical Guide to 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
An In-depth Technical Guide to 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-depressant, anti-hypertensive, and anti-ischemic properties.[2] The introduction of a halogen atom, such as iodine, into the benzazepine nucleus can significantly modulate its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific, albeit less documented, derivative: 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Due to the limited direct literature on this exact molecule, this document synthesizes information from related compounds and established chemical principles to present a scientifically grounded guide for research and development purposes.
Chemical Structure and Physicochemical Properties
The core structure of 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one consists of a benzene ring fused to a seven-membered azepine ring, which contains a lactam (a cyclic amide) functionality. The iodine atom is substituted at the alpha-position to the carbonyl group of the lactam.
Table 1: Estimated Physicochemical Properties of 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
| Property | Estimated Value | Justification |
| IUPAC Name | 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Based on standard nomenclature rules. |
| Molecular Formula | C₁₀H₁₀INO | Derived from the chemical structure. |
| Molecular Weight | 287.10 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for halogenated organic compounds. |
| Melting Point | 150-160 °C | Higher than the parent compound due to increased molecular weight and intermolecular forces. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Expected for a moderately polar organic molecule. |
| LogP | ~2.5 - 3.5 | The iodine atom increases lipophilicity compared to the unsubstituted benzazepin-2-one. |
Synthesis of 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
A plausible synthetic route to the title compound involves a two-step process: first, the synthesis of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one core, followed by regioselective iodination at the 3-position.
Step 1: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
The benzazepin-2-one scaffold can be synthesized through various methods, including the intramolecular Friedel-Crafts reaction of substituted cinnamylamides.[1][3]
Experimental Protocol: Synthesis of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
-
Starting Material: 4-Phenylbutanoic acid.
-
Nitration: React 4-phenylbutanoic acid with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the ortho position of the phenyl ring.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Lactamization: Cyclize the resulting 4-(2-aminophenyl)butanoic acid to form 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This can be achieved by heating in a high-boiling point solvent or by using a coupling agent.
Step 2: α-Iodination of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
The introduction of an iodine atom at the alpha-position to the lactam carbonyl can be achieved through electrophilic halogenation.[4] This reaction typically proceeds via an enol or enolate intermediate.[5]
Experimental Protocol: Synthesis of 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
-
Enolate Formation: Dissolve 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in an appropriate aprotic solvent (e.g., tetrahydrofuran) and cool to a low temperature (-78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon and form the corresponding enolate.
-
Iodination: To the enolate solution, add a solution of molecular iodine (I₂) in the same solvent. The enolate will act as a nucleophile, attacking the iodine to form the C-I bond.[6]
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Figure 1: Proposed synthetic pathway for 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one based on the analysis of its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | Aromatic protons (4H, multiplet, δ 7.0-7.5 ppm), -CH(I)- proton (1H, triplet or doublet of doublets, δ 4.5-5.0 ppm), -CH₂- protons (4H, complex multiplets, δ 2.0-3.5 ppm), -NH- proton (1H, broad singlet, δ 8.0-9.0 ppm). | The downfield shift of the proton at the 3-position is due to the deshielding effect of the adjacent iodine atom and carbonyl group.[7][8] The aromatic protons will appear in the typical aromatic region. The methylene protons will show complex splitting patterns due to their diastereotopic nature. The amide proton is typically broad and downfield. |
| ¹³C NMR | Carbonyl carbon (δ ~170 ppm), Aromatic carbons (δ 120-140 ppm), -CH(I)- carbon (δ 30-40 ppm), -CH₂- carbons (δ 25-45 ppm). | The carbonyl carbon will be in the characteristic region for amides. The carbon bearing the iodine will be significantly shifted upfield compared to an analogous C-H carbon due to the heavy atom effect. |
| IR Spectroscopy | N-H stretch (broad, ~3200 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), C-H aliphatic stretch (~2950 cm⁻¹), C=O stretch (strong, ~1650 cm⁻¹), C-N stretch (~1250 cm⁻¹), C-I stretch (weak, ~500-600 cm⁻¹). | The lactam carbonyl stretch is a strong and characteristic absorption.[9][10] The N-H stretch will be broad due to hydrogen bonding. The C-I stretch is typically weak and found in the fingerprint region. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 287. A prominent fragment corresponding to the loss of iodine ([M-127]⁺) at m/z 160. Other fragments resulting from the cleavage of the azepine ring. | Iodine has only one stable isotope, so the molecular ion peak will be a single peak.[11] The C-I bond is relatively weak, leading to easy fragmentation and a significant [M-I]⁺ peak. |
Potential Biological Activity and Mechanism of Action
While no specific biological activity has been reported for 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, the benzazepine and related benzodiazepine scaffolds are well-known for their interactions with the central nervous system. Many benzodiazepines act as positive allosteric modulators of the GABAA receptor.[12][13]
Hypothesized Mechanism of Action:
It is plausible that 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one could act as a modulator of the GABAA receptor. The lipophilic iodine atom may enhance its ability to cross the blood-brain barrier and could influence its binding affinity and selectivity for different GABAA receptor subtypes. By binding to an allosteric site on the GABAA receptor, it could potentiate the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[14][15] This would result in a general inhibitory effect on neurotransmission.
Figure 2: Hypothesized mechanism of action of 3-Iodo-benzazepin-2-one as a positive allosteric modulator of the GABAA receptor.
Applications in Research and Drug Development
3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one represents a valuable tool for several areas of research:
-
Medicinal Chemistry: It can serve as a scaffold for the synthesis of more complex derivatives. The iodine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships.
-
Neuropharmacology: As a potential GABAA receptor modulator, this compound and its derivatives could be used as probes to study the function and pharmacology of different GABAA receptor subtypes.
-
Radiolabeling: The presence of iodine allows for the potential synthesis of a radiolabeled version (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) for use in in-vivo imaging techniques such as SPECT (Single Photon Emission Computed Tomography) to study receptor distribution and density in the brain.
Safety and Handling
As with any research chemical with unknown toxicological properties, 3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Iodo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a halogenated derivative of the pharmacologically significant benzazepine scaffold. While direct experimental data for this specific molecule is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications in neuroscience and medicinal chemistry. The insights presented here are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the chemical space and biological potential of novel benzazepine derivatives. Further experimental validation of the properties and activities discussed herein is warranted.
References
-
Synthesis of 1,2,3,4-Tetrahydroisoquinolines and 2,3,4,5-Tetrahydro-1H-2-benzazepines Combining Sequential Palladium-Catalyzed ortho Alkylation/Vinylation with Aza-Michael Addition Reactions. (2025). ResearchGate. [Link]
-
Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). (2016). ResearchGate. [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][16][17][18]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PMC - PubMed Central. [Link]
-
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. PubChem. [Link]
-
Synthesis & stereochemistry of some new benzazepine derivatives. (n.d.). ResearchGate. [Link]
-
So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. Journal of Organic Chemistry, 77(8), 4017-28. [Link]
-
So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry, 77(8), 4017-4028. [Link]
-
The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC - NIH. [Link]
-
Pharmacological and Biological Activities of Benzazepines: An Overview. (2015). ResearchGate. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. [Link]
-
Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
-
1 H NMR chemical shifts of ε-lactams (ppm) | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. [Link]
-
iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
-
Alpha Halogenation of Enols and Enolates. (n.d.). Chemistry Steps. [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1343. [Link]
-
Shiro, Y., & Yamazaki, I. (1990). Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. The Journal of biological chemistry, 265(23), 13515–13520. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
- Process for the synthesis of benzazepine derivatives. (2016).
-
Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. (2022). MDPI. [Link]
-
Alpha Halogenation. (2023). Chemistry LibreTexts. [Link]
-
Ganguly, N. C., & Mondal, P. (2010). Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions. Synthesis, 2010(21), 3705-3709. [Link]
-
Acid-Catalyzed Alpha-Halogentation: Videos & Practice Problems. (n.d.). Pearson. [Link]
-
1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. (n.d.). Modgraph. [Link]
-
The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. (n.d.). Royal Society of Chemistry. [Link]
-
What are GABAA receptor modulators and how do they work? (2024). Patsnap Synapse. [Link]
-
FTIR, FTR and UV-Vis Analysis of Carbamazepine. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
(127I) Iodine NMR. (n.d.). University of Durham. [Link]
-
mass spectrometry examples 2. (2018). YouTube. [Link]
-
I2 and Electrophilic I+ reagents. (n.d.). Wordpress. [Link]
-
21.3 Alpha Halogenation | Organic Chemistry. (2021). YouTube. [Link]
-
Mortensen, M., Ebert, B., Wafford, K., & Smart, T. G. (2012). Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience, 32(17), 5825-5834. [Link]
-
Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. (n.d.). NIST WebBook. [Link]
-
GABAA receptor. (n.d.). Wikipedia. [Link]
-
Mass Spectrometry. (n.d.). MSU chemistry. [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 13. What are GABAA receptor modulators and how do they work? [synapse.patsnap.com]
- 14. jneurosci.org [jneurosci.org]
- 15. GABAA receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
